Lirequinil

概要

説明

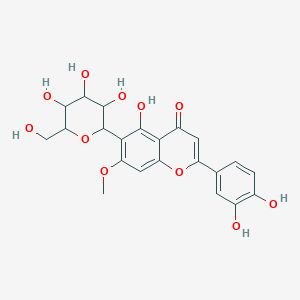

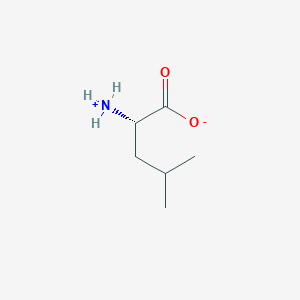

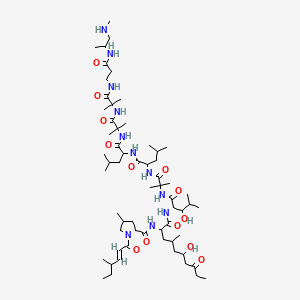

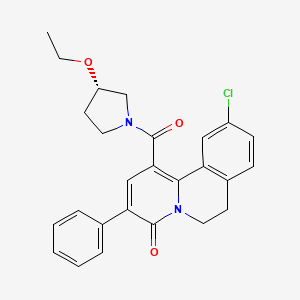

リレキニルは、10-クロロ-1-[(3S)-3-エトキシピロリジン-1-カルボニル]-3-フェニル-6,7-ジヒドロベンゾ[a]キノリジン-4-オンとしても知られており、非ベンゾジアゼピン系の睡眠薬です。ガンマアミノ酪酸A受容体のベンゾジアゼピン部位に結合します。 1990年代にホフマン・ラ・ロシュによって開発され、ゾルピデムと同様の有効性を示しますが、ぎこちなさや記憶障害などの副作用は少ないことが判明しました .

2. 製法

リレキニルの合成には、いくつかのステップが含まれます。

縮合反応: 臭化物は、酢酸パラジウムと1,3-ビス(ジフェニルホスフィノ)プロパンを用いて熱いメタノール中で一酸化炭素と縮合させることで、メチルエステルが得られます。

工業的な製造方法は広く文書化されていませんが、合成は通常、大規模生産のための最適化を施した類似の経路に従います。

3. 化学反応解析

リレキニルは、さまざまな化学反応を起こします。

酸化: 特定の条件下で酸化すると、異なる代謝物が生成されます。

還元: 還元反応は、その構造を変化させる可能性があり、薬理作用が変化する可能性があります。

置換: 特に塩素原子に関わる置換反応は、さまざまな誘導体の生成につながる可能性があります。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化リチウムアルミニウムなどの還元剤が含まれます。 生成される主要な生成物は、使用する特定の反応条件や試薬によって異なります .

準備方法

The synthesis of Lirequinil involves several steps:

Condensation Reaction: The bromocompound is condensed with carbon monoxide using palladium acetate and 1,3-bis(diphenylphosphino)propane in hot methanol to yield the methyl ester.

Industrial production methods are not widely documented, but the synthesis typically follows similar routes with optimization for large-scale production.

化学反応の分析

Lirequinil undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions to form different metabolites.

Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly involving the chlorine atom, can lead to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

リレキニルは、主に睡眠薬としての特性について研究されてきました。次の分野で可能性を示しています。

神経科学研究: ガンマアミノ酪酸A受容体とその睡眠障害における役割を研究するために使用されます。

薬理学的研究: ゾルピデムなどの他の睡眠薬と比較して、有効性と副作用を評価します。

作用機序

リレキニルは、ガンマアミノ酪酸A受容体のベンゾジアゼピン部位に結合することで作用を発揮します。この結合により、ガンマアミノ酪酸の抑制効果が強化され、鎮静作用と睡眠薬効果をもたらします。 主要な分子標的はガンマアミノ酪酸A受容体であり、この経路には塩化物イオンチャネルの調節が関与しています .

類似化合物との比較

リレキニルは、ゾルピデムやザレプロンなどの他の非ベンゾジアゼピン系睡眠薬に似ています。作用発現が遅く、効果の持続時間が長いという特徴があります。 これは、ゾルピデムに比べて翌日の鎮静作用が強い結果につながります .

類似化合物

ゾルピデム: 作用発現が速く、持続時間が短い非ベンゾジアゼピン系睡眠薬です。

ザレプロン: 半減期が非常に短く、翌日の影響が最小限であることで知られています。

リレキニルのユニークな薬物動態プロファイルは、臨床応用が限られているものの、さらなる研究の対象となっています。

特性

IUPAC Name |

10-chloro-1-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-2-32-20-11-12-28(16-20)25(30)23-15-22(17-6-4-3-5-7-17)26(31)29-13-10-18-8-9-19(27)14-21(18)24(23)29/h3-9,14-15,20H,2,10-13,16H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSWRAUYCIIUEI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162579 | |

| Record name | Lirequinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143943-73-1 | |

| Record name | 10-Chloro-1-[[(3S)-3-ethoxy-1-pyrrolidinyl]carbonyl]-6,7-dihydro-3-phenyl-4H-benzo[a]quinolizin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143943-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lirequinil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lirequinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIREQUINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VUW1087AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

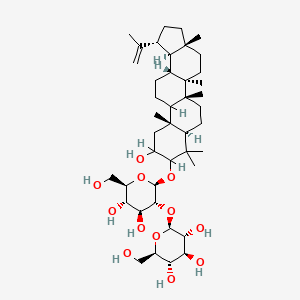

![16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1674781.png)

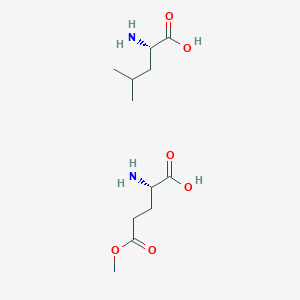

![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)